Isomeric Identity Differentiation Against C20H23N5 Structural Isomers with Published Bioactivity
CAS 2549064-59-5 is one of at least three known structural isomers of the empirical formula C20H23N5 (MW 333.43). The two other isomers—KME-2780 (CAS 2968466-26-2) and D3-βArr (CAS 662164-09-2)—have well-characterized biological activities that are mechanistically unrelated to the benzylpiperidine-pyrimidine pharmacophore space . KME-2780 is a dual IRAK1/IRAK4 inhibitor (IC50 values of 19 nM and 0.5 nM, respectively) ; D3-βArr is a positive allosteric modulator of the thyrotropin receptor (EC50 40 nM for β-arrestin translocation) . The target compound, by virtue of its 4-benzylpiperidine substituent, is structurally classified within the benzylpiperidine sigma/kinase ligand space rather than the IRAK or TSHR pharmacology space. Procurement of the incorrect C20H23N5 isomer would introduce confounding pharmacological activity entirely unrelated to the intended screening hypothesis.
| Evidence Dimension | Structural isomerism and associated biological target space |
|---|---|
| Target Compound Data | C20H23N5; 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine; benzylpiperidine-pyrimidine scaffold; biological activity data not publicly disclosed |
| Comparator Or Baseline | KME-2780 (CAS 2968466-26-2): C20H23N5, IRAK1 IC50=19 nM, IRAK4 IC50=0.5 nM ; D3-βArr (CAS 662164-09-2): C20H23N5, TSHR EC50=40 nM |
| Quantified Difference | Distinct chemical scaffolds with non-overlapping target pharmacology; structural identity confirmed by CAS number registry uniqueness |
| Conditions | Chemical structure comparison by CAS registry; bioactivity data from recombinant enzyme assays (IRAK1/IRAK4) and cell-based β-arrestin recruitment assays (TSHR) |
Why This Matters
Isomeric misidentification at procurement would deliver a compound with irrelevant target pharmacology, invalidating screening results; CAS-number verification is the minimum gate for procurement integrity.
